molecular formula C11H15ClFNO2 B13055692 Methyl (R)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hcl

Methyl (R)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hcl

Cat. No.: B13055692
M. Wt: 247.69 g/mol
InChI Key: YCCYGTNLGFSVNW-HNCPQSOCSA-N
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Description

Methyl ®-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride is a chemical compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a fluorinated aromatic ring, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride typically involves multi-step organic synthesis. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous-flow reactors to enhance reaction efficiency and safety, particularly for exothermic reactions like nitration .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl ®-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ®-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride is unique due to its combination of an amino group, a fluorinated aromatic ring, and a methyl ester group. This combination provides a distinct reactivity profile and potential for diverse applications .

Properties

Molecular Formula

C11H15ClFNO2

Molecular Weight

247.69 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(12)5-9(7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m1./s1

InChI Key

YCCYGTNLGFSVNW-HNCPQSOCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H](CC(=O)OC)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C(CC(=O)OC)N.Cl

Origin of Product

United States

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